![molecular formula C26H24FN5O2S B2486241 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-18-6](/img/structure/B2486241.png)
5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" belongs to a class of chemicals that incorporate multiple heterocyclic structures, such as benzylpiperazine, thiazolo[3,2-b][1,2,4]triazole, and furan moieties. These structures are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. While the exact synthesis route for this compound is not specified, related compounds are synthesized through reactions that might include nucleophilic substitution, cyclization, and condensation steps (Menteşe et al., 2015). Such methods are critical for constructing the heterocyclic cores and attaching various substituents in precise positions.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be determined using spectroscopic methods and computational chemistry. For instance, studies involving similar compounds have utilized DFT calculations and spectroscopic techniques to elucidate their conformations, molecular stability, and vibrational frequencies (Taşal & Kumalar, 2012). These analyses reveal the compound's electronic structure, including HOMO-LUMO gaps, which are indicative of its chemical reactivity and stability.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of multiple functional groups. They can undergo reactions typical of furans, thiazoles, triazoles, and piperazines, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The specific electronic and steric properties of the substituents also play a significant role in dictating the course of these reactions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular framework. For example, the planarity and rigidity of the molecule, as seen in similar compounds, can affect its solid-state packing and, consequently, its melting point and solubility in various solvents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, can be inferred from the functional groups present. The nitrogen atoms in the piperazine and triazole rings can act as nucleophiles, while the furan and thiazole rings can undergo electrophilic substitution. The presence of fluorine atoms can influence the electronic distribution across the molecule, affecting its reactivity patterns.
- Structure and vibrational spectra study by Taşal and Kumalar (2012) (source)
- Synthesis and structural characterization by Kariuki, Abdel-Wahab, and El‐Hiti (2021) (source)
- Efficient synthesis series by Menteşe et al. (2015) (source)
科学的研究の応用
Antimicrobial and Antifungal Applications
Compounds containing elements of the structure, such as thiazole, triazole, and benzylpiperazine, have been explored for their biological activities. For example, molecules incorporating thiazole and triazole rings have shown promising antimicrobial and antifungal properties. These compounds were synthesized through various chemical reactions and evaluated against a range of bacterial and fungal strains, demonstrating significant activity in some cases (Basoğlu et al., 2013), (Patel et al., 2012).
Electrochromic Materials
Thiazolo[5,4-d]thiazole-containing copolymers have been synthesized and investigated for their electrochemical and electrochromic properties, showing potential for use in electrochromic devices due to their multichromic properties and low band-gap values. This indicates a promising avenue for the application of similar structures in materials science, particularly in the development of smart windows and display technologies (Akpinar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Derivatives of thiazolo[3,2-b][1,2,4]triazole have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds have shown significant activity in models of inflammation and pain, suggesting potential therapeutic applications for related compounds (Selvam et al., 2012), (Tozkoparan et al., 1999).
Antitumor Activity
Fluorinated benzothiazoles, related to the structural motifs in the compound of interest, have been studied for their cytotoxic properties against various cancer cell lines. These studies have provided insights into the potential of such compounds in the development of new antitumor agents, highlighting the importance of fluorine atoms and the benzothiazole core for activity (Hutchinson et al., 2001).
Pesticidal Activities
Thiazole derivatives have also been investigated for their pesticidal activities, with studies demonstrating effectiveness against mosquito larvae and phytopathogenic fungi. This suggests that compounds with similar structural features could be developed as new pesticides or fungicides, contributing to agricultural and public health sectors (Choi et al., 2015).
特性
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2S/c27-20-10-8-19(9-11-20)22(31-14-12-30(13-15-31)17-18-5-2-1-3-6-18)23-25(33)32-26(35-23)28-24(29-32)21-7-4-16-34-21/h1-11,16,22,33H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXLAGWDBTLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

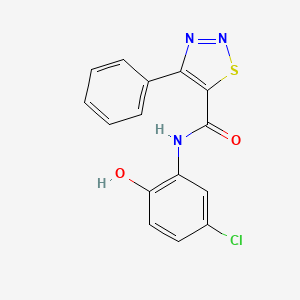
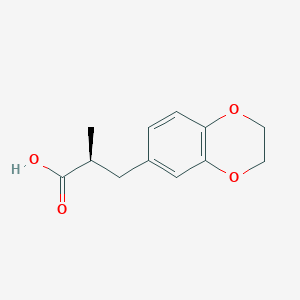
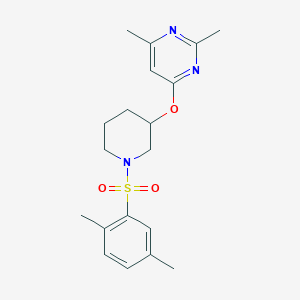
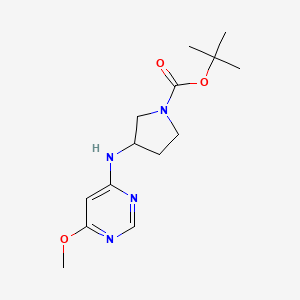
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
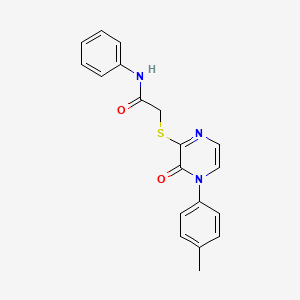
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)
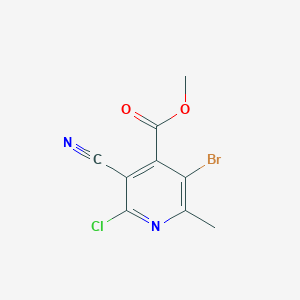
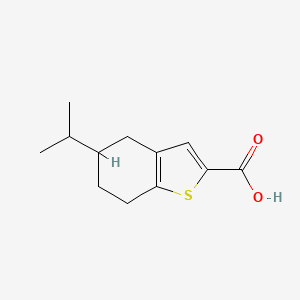
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)
![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)